6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Overview
Description
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenylsulfonyl group and the nitrile functionality adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Nitrile Group Introduction: The nitrile group can be introduced via cyanation reactions, typically using reagents like sodium cyanide or trimethylsilyl cyanide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylsulfonyl derivatives.
Scientific Research Applications
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and neurology.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The nitrile group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity. The pyrrolo[2,3-b]pyridine core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-1-(phenylsulfonyl)-1H-indole-4-carbonitrile
- 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-4-carbonitrile
- 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Uniqueness
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to its specific arrangement of functional groups and the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c1-11-9-12(10-16)14-7-8-18(15(14)17-11)21(19,20)13-5-3-2-4-6-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHGZNCWULLPFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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